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Compound of Interest

Compound Name: Biuret

Cat. No.: B089757 Get Quote

Welcome to the Technical Support Center for the Biuret Protein Assay. This resource is

designed for researchers, scientists, and drug development professionals to help troubleshoot

and correct for interfering substances during protein quantification.

Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the Biuret assay?

A1: The Biuret assay is susceptible to interference from a variety of substances commonly

found in laboratory buffers and sample preparations. Key interferents include:

Ammonium Salts: Compounds like ammonium sulfate are frequently used for protein

precipitation and can interfere with the assay.[1][2]

Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent that can

chelate with copper ions, leading to inaccurate readings.[1][3]

Amine-containing Buffers: Any buffer containing primary or secondary amines can potentially

interfere.

Glycerol: Often used as a cryoprotectant or to increase sample density, glycerol can interfere

with the colorimetric reaction.[2]

Lipids: High concentrations of lipids can cause turbidity in the sample, which scatters light

and leads to artificially high absorbance readings.[4]
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Reducing Agents: Substances like dithiothreitol (DTT) can interfere with the copper reduction

step of the reaction.[1]

Chelating Agents: Compounds such as EDTA can sequester the copper ions essential for the

Biuret reaction.

Amino Acids and Dipeptides: Certain amino acids (e.g., histidine, serine, asparagine) and

dipeptides can cross-react with the Biuret reagent, leading to an overestimation of protein

concentration.

Q2: My sample contains a known interfering substance. What can I do to get an accurate

protein measurement?

A2: There are several strategies to mitigate the effects of interfering substances:

Sample Pre-treatment: The most common approach is to separate the protein from the

interfering substance before performing the assay. Trichloroacetic acid (TCA) precipitation is

a widely used and effective method for this purpose.[2]

Use of a "Sample Blank": If the interfering substance does not react with the Biuret reagent

to produce color but affects the absorbance reading (e.g., by causing turbidity), a sample

blank can be used. This blank contains the sample and all reagents except the copper

sulfate.

Dilution: If the concentration of the interfering substance is low, diluting the sample may

reduce its effect to an acceptable level. However, ensure that the protein concentration

remains within the detection range of the assay.

Alternative Assays: If sample pre-treatment is not feasible, consider using an alternative

protein assay that is less susceptible to the specific interfering substance in your sample.

The Bicinchoninic Acid (BCA) assay and the Lowry assay are common alternatives with

different sensitivities to various compounds.

Q3: I am observing a lower than expected or no color change in my assay. What could be the

issue?

A3: A weak or absent color change in the Biuret assay can be due to several factors:
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Low Protein Concentration: The protein concentration in your sample may be below the

detection limit of the Biuret assay (typically 0.5-10 mg/mL).[1] Consider concentrating your

sample or using a more sensitive assay like the BCA or Lowry assay.

Reagent Degradation: The Biuret reagent, particularly the alkaline copper sulfate solution,

can degrade over time. It is recommended to use freshly prepared reagent for optimal

results.

Incorrect pH: The Biuret reaction requires an alkaline environment. Ensure that the final pH

of the reaction mixture is sufficiently high. The presence of acidic buffers in your sample

could lower the pH.

Presence of Strong Reducing Agents: High concentrations of reducing agents can interfere

with the formation of the colored complex.

Q4: My absorbance readings are unexpectedly high. What are the possible causes?

A4: Elevated absorbance readings can be caused by:

Sample Turbidity: The presence of lipids or other insoluble materials can cause light

scattering, leading to falsely high absorbance readings.[4]

Contamination: Contamination of your sample or reagents with nitrogen-containing

compounds can lead to a false positive result.

High Concentration of Interfering Substances: As mentioned in Q1, several substances can

produce a color change with the Biuret reagent, leading to an overestimation of protein

concentration.

Troubleshooting Guides
Issue 1: Interference from Common Buffer Components
(Ammonium Sulfate, Tris, Glycerol)
This guide will help you address interference from common laboratory reagents.
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Interference Suspected
(e.g., from Tris, Ammonium Sulfate, Glycerol)

Perform TCA Precipitation
(See Protocol Below)Correction needed

Consider Alternative Assay
(e.g., BCA, Lowry)

Precipitation not feasible

Re-assay Precipitated Protein Accurate Protein
Concentration

Successful

Click to download full resolution via product page

Figure 1. Workflow for addressing interference from buffer components.

The following table summarizes the approximate concentration at which common laboratory

reagents begin to interfere with the Biuret assay. Note that these values can vary depending

on the specific assay conditions and the protein being measured.

Interfering Substance Approximate Interfering Concentration

Ammonium Sulfate > 0.1 M

Tris Buffer > 50 mM

Glycerol > 10% (v/v)

Sucrose > 10% (w/v)

This protocol is designed to separate proteins from interfering substances.

Materials:

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

Acetone, ice-cold

Microcentrifuge

Microcentrifuge tubes
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Buffer for protein resolubilization (e.g., 0.1 M NaOH or a buffer compatible with downstream

applications)

Procedure:

Sample Preparation: Place your protein sample in a microcentrifuge tube.

TCA Addition: Add an equal volume of ice-cold 20% TCA to your sample. For example, add

100 µL of 20% TCA to 100 µL of your protein sample.

Incubation: Vortex the mixture briefly and incubate on ice for 30 minutes to allow the protein

to precipitate.

Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. A white or off-white

pellet of precipitated protein should be visible at the bottom of the tube.

Supernatant Removal: Carefully aspirate and discard the supernatant, being careful not to

disturb the protein pellet.

Acetone Wash: Add 200 µL of ice-cold acetone to the tube to wash the pellet. This step helps

to remove any residual TCA.

Second Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

Pellet Drying: Carefully remove the acetone and allow the pellet to air dry for 5-10 minutes.

Do not over-dry the pellet, as this can make it difficult to redissolve.

Resolubilization: Resuspend the protein pellet in a suitable volume of an appropriate buffer

(e.g., 0.1 M NaOH or your buffer of choice for the Biuret assay). Ensure the pellet is

completely dissolved before proceeding with the assay.

Issue 2: Interference from Lipids (Turbidity)
High lipid content can cause turbidity, leading to inaccurate absorbance readings. This guide

provides a method to remove lipid interference.
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Turbid Sample
(Lipid Interference)

Perform Ether Extraction
(See Protocol Below)Correction needed

Use a Sample Blank
(if extraction is not possible)

Alternative approach

Assay Aqueous Phase Accurate Protein
Concentration

Successful

Click to download full resolution via product page

Figure 2. Workflow for correcting lipid-induced turbidity.

This protocol is for the removal of lipids from protein samples.

Materials:

Diethyl ether

Microcentrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Sample and Reagent Mixing: In a microcentrifuge tube, combine your protein sample with

the Biuret reagent as per the standard assay protocol.

Ether Addition: Add a volume of diethyl ether equal to the total volume of the sample and

Biuret reagent mixture. For example, if you have 1 mL of the sample-reagent mixture, add 1

mL of diethyl ether.

Vortexing: Cap the tube tightly and vortex vigorously for 30-60 seconds to ensure thorough

mixing of the aqueous and organic phases.
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Centrifugation: Centrifuge the tube at a low speed (e.g., 2,000 x g) for 5 minutes to separate

the phases.

Phase Separation: You will observe two distinct layers: an upper organic (ether) layer

containing the lipids, and a lower aqueous layer containing the protein-copper complex.

Aspirate Ether Layer: Carefully remove and discard the upper ether layer using a pipette.

Measure Absorbance: Measure the absorbance of the lower aqueous phase at 540 nm as

you would in the standard Biuret assay protocol.

Alternative Protein Assays
When correcting for interfering substances is not practical, an alternative protein assay may be

the best solution. The table below compares the Biuret assay with two common alternatives,

the BCA and Lowry assays, highlighting their sensitivities to common interferents.
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Assay Principle Advantages Disadvantages
Common
Interferents

Biuret

Copper ions form

a complex with

peptide bonds in

an alkaline

solution.

Simple, rapid,

and inexpensive.

Less protein-to-

protein variation

than dye-binding

assays.

Relatively low

sensitivity.

Susceptible to

interference from

ammonium salts

and Tris.

Ammonium salts,

Tris, glycerol,

reducing agents,

chelating agents.

BCA

A two-step

reaction involving

the Biuret

reaction followed

by the detection

of cuprous ions

with

bicinchoninic

acid (BCA).[5]

High sensitivity

(100x more

sensitive than

Biuret).[5]

Compatible with

most detergents.

Slower than the

Biuret assay.

Sensitive to

reducing agents

and chelating

agents.

Reducing agents

(e.g., DTT),

chelating agents

(e.g., EDTA),

copper-chelating

substances.

Lowry

A two-step

reaction involving

the Biuret

reaction followed

by the reduction

of the Folin-

Ciocalteu

reagent by

tyrosine and

tryptophan

residues.

High sensitivity.

Complex

procedure with

precise timing

required.

Susceptible to

interference from

a wide range of

substances.

Detergents,

phenols,

reducing agents,

Tris, ammonium

sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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